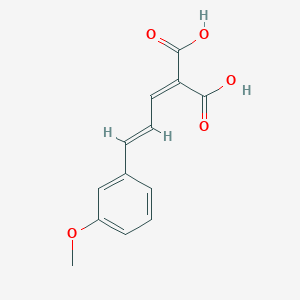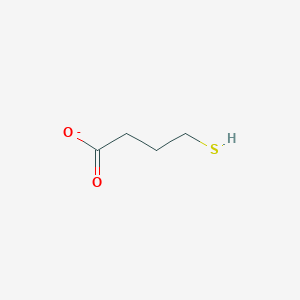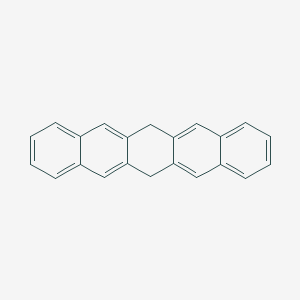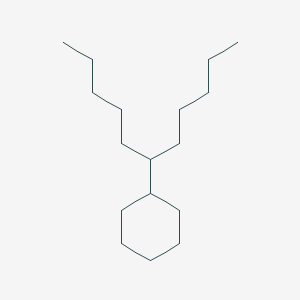
(1-Pentylhexyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Pentylhexyl)cyclohexane, also known as PHCH, is a cyclic alkane that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PHCH belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of the natural cannabinoid compounds found in the cannabis plant.
作用机制
(1-Pentylhexyl)cyclohexane acts on the endocannabinoid system, which is a complex signaling system involved in the regulation of various physiological processes. (1-Pentylhexyl)cyclohexane binds to the cannabinoid receptors in the brain, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release, which can have a profound effect on the regulation of pain, mood, and other physiological processes.
生化和生理效应
(1-Pentylhexyl)cyclohexane has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. (1-Pentylhexyl)cyclohexane has also been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of anxiety and depression. Additionally, (1-Pentylhexyl)cyclohexane has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions.
实验室实验的优点和局限性
The advantages of using (1-Pentylhexyl)cyclohexane in lab experiments include its high potency, selectivity, and specificity. (1-Pentylhexyl)cyclohexane has a high affinity for the cannabinoid receptors in the brain, which makes it a useful tool for studying the endocannabinoid system. However, the limitations of using (1-Pentylhexyl)cyclohexane in lab experiments include its potential toxicity and the difficulty of obtaining pure (1-Pentylhexyl)cyclohexane.
未来方向
There are several future directions for the study of (1-Pentylhexyl)cyclohexane. One potential direction is the development of novel synthetic cannabinoids that have improved therapeutic properties and reduced toxicity. Another potential direction is the investigation of the effects of (1-Pentylhexyl)cyclohexane on other physiological processes, such as sleep and appetite regulation. Additionally, the development of new analytical techniques for the detection and quantification of (1-Pentylhexyl)cyclohexane in biological samples could lead to a better understanding of its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, (1-Pentylhexyl)cyclohexane is a synthetic cannabinoid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The synthesis of (1-Pentylhexyl)cyclohexane is a complex process that requires a high level of expertise and specialized equipment. (1-Pentylhexyl)cyclohexane acts on the endocannabinoid system and has been shown to have analgesic, anxiolytic, and antidepressant properties. The advantages of using (1-Pentylhexyl)cyclohexane in lab experiments include its high potency, selectivity, and specificity, while the limitations include its potential toxicity and the difficulty of obtaining pure (1-Pentylhexyl)cyclohexane. There are several future directions for the study of (1-Pentylhexyl)cyclohexane, including the development of novel synthetic cannabinoids and the investigation of its effects on other physiological processes.
合成方法
The synthesis of (1-Pentylhexyl)cyclohexane involves the reaction of cyclohexanone with 1-pentylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure (1-Pentylhexyl)cyclohexane. The synthesis of (1-Pentylhexyl)cyclohexane is a complex process that requires a high level of expertise and specialized equipment.
科学研究应用
(1-Pentylhexyl)cyclohexane has been extensively studied for its potential therapeutic properties. It has been shown to have a high affinity for the cannabinoid receptors in the brain, which are involved in the regulation of pain, mood, appetite, and memory. (1-Pentylhexyl)cyclohexane has been tested in preclinical studies for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and depression.
属性
CAS 编号 |
13151-81-0 |
|---|---|
产品名称 |
(1-Pentylhexyl)cyclohexane |
分子式 |
C17H34 |
分子量 |
238.5 g/mol |
IUPAC 名称 |
undecan-6-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-5-8-12-16(13-9-6-4-2)17-14-10-7-11-15-17/h16-17H,3-15H2,1-2H3 |
InChI 键 |
YMKWMZMMPATDJO-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCC)C1CCCCC1 |
规范 SMILES |
CCCCCC(CCCCC)C1CCCCC1 |
同义词 |
(1-Pentylhexyl)cyclohexane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



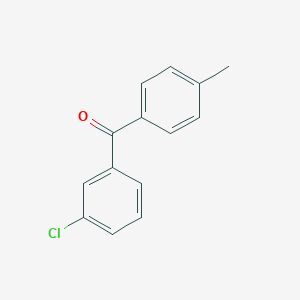


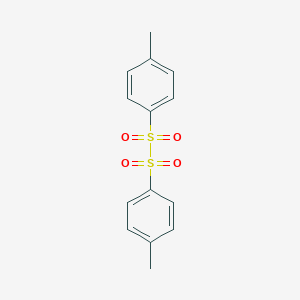
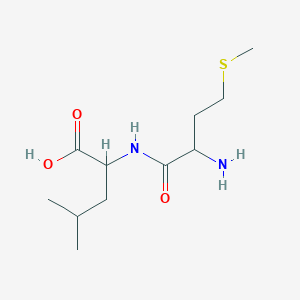
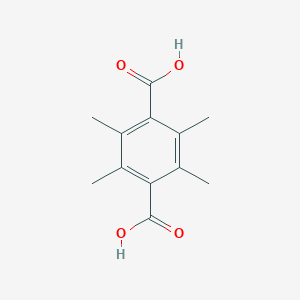
![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
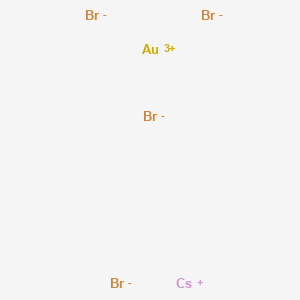
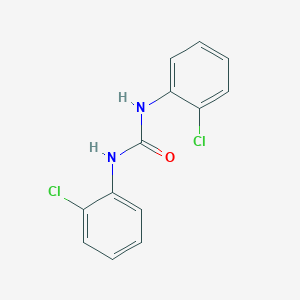
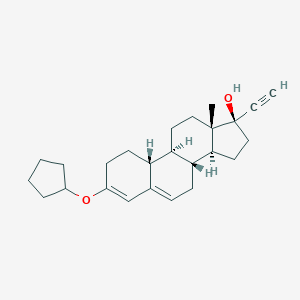
![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)
